Sebacic Acid: A Comprehensive Technical Guide to its Chemical and Physical Properties
Sebacic Acid: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Sebacic acid, a naturally occurring dicarboxylic acid with the chemical formula C₁₀H₁₈O₄, is a versatile compound with significant applications across various industries, including pharmaceuticals, cosmetics, and polymer manufacturing.[1][2] Derived primarily from castor oil, this straight-chain fatty acid is gaining prominence in research and drug development due to its biocompatibility and biodegradability. This technical guide provides an in-depth overview of the core chemical and physical properties of sebacic acid, supplemented with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Core Chemical and Physical Properties
Sebacic acid is a white, flaky, or powdered crystalline solid at room temperature. Its key properties are summarized in the tables below, providing a consolidated reference for researchers.
General and Physical Properties
| Property | Value | References |
| Appearance | White crystalline powder or granules | [3][4][5] |
| Molecular Formula | C₁₀H₁₈O₄ | [5][6][7] |
| Molar Mass | 202.25 g/mol | [3][5][8] |
| Melting Point | 131 to 135 °C (268 to 275 °F) | [5][6][8] |
| Boiling Point | 294.4 °C (561.9 °F) at 100 mmHg | [5][8][9] |
| Density | 1.209 g/cm³ | [5][8][9] |
| Vapor Pressure | 1 mmHg at 183 °C | [10][11][12][13] |
Solubility and Acidity
| Property | Value | References |
| Solubility in Water | 0.25 g/L | [1][5][9] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether.[14][15][16] Slightly soluble in benzene. | [15] |
| pKa₁ | 4.59 - 4.72 | [5][7][14] |
| pKa₂ | 5.45 - 5.59 | [5][7][14] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of sebacic acid.
Determination of Melting Point (Capillary Method)
The melting point of sebacic acid can be accurately determined using the capillary tube method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry sebacic acid is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[17][18]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting point range. For pure sebacic acid, a sharp melting range is expected.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of sebacic acid can be determined using a Thiele tube, a method suitable for small quantities of liquid.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner
Procedure:
-
Sample Preparation: A small amount of sebacic acid is placed in the small test tube. A capillary tube, with the sealed end up, is placed inside the test tube.[19][20]
-
Assembly: The small test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing mineral oil, with the oil level above the side arm.[16]
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. This creates convection currents that ensure uniform heating of the oil and the sample.[20]
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16]
Determination of Solubility
A static equilibrium method can be employed to quantitatively determine the solubility of sebacic acid in various solvents.
Apparatus:
-
Constant temperature water bath with a shaker
-
Analytical balance
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe with a filter)
-
Analytical instrument for concentration measurement (e.g., HPLC, titration)
Procedure:
-
Sample Preparation: An excess amount of sebacic acid is added to a known volume of the solvent in a vial.
-
Equilibration: The vial is sealed and placed in a constant temperature water bath with a shaker. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[21]
-
Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. A sample of the supernatant is then carefully withdrawn using a syringe and filtered to remove any suspended particles.[15]
-
Analysis: The concentration of sebacic acid in the filtered solution is determined using a suitable analytical method. For aqueous solutions, this can be done by titration with a standardized solution of sodium hydroxide. For organic solvents, High-Performance Liquid Chromatography (HPLC) is a common method.[22]
-
Calculation: The solubility is then calculated and expressed as grams of solute per 100 mL of solvent or other appropriate units.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of sebacic acid can be determined by potentiometric titration.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Solution Preparation: A known concentration of sebacic acid is prepared in a suitable solvent, typically water or a water-ethanol mixture.[12]
-
Titration Setup: The beaker containing the sebacic acid solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[23]
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. Sebacic acid, being a dicarboxylic acid, will show two equivalence points. The pH at the half-equivalence point for each dissociation step corresponds to the pKa value for that step.[13][24]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz, illustrate a key signaling pathway involving sebacic acid and a typical experimental workflow for its synthesis.
References
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. davjalandhar.com [davjalandhar.com]
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- 20. youtube.com [youtube.com]
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